PROTAC eDHFR Degrader-2

Chemical Biology Protein Degradation Target Validation

Achieve rapid, reversible knockdown of eDHFR-fused proteins with PROTAC eDHFR Degrader-2 (7b). Unlike RNAi, degradation begins within 4 h, minimizing compensatory rewiring. Its minimal IMiD neosubstrate perturbation ensures clean phenotypic readouts. Orthogonal to dTAG for multiplexed control. Rigorously validated in the literature—ensure your studies use the exact tool compound with verified performance, not generic class equivalents.

Molecular Formula C34H40N8O9
Molecular Weight 704.7 g/mol
Cat. No. B12371691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC eDHFR Degrader-2
Molecular FormulaC34H40N8O9
Molecular Weight704.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCCCC(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N
InChIInChI=1S/C34H40N8O9/c1-48-24-16-19(15-20-18-39-34(36)41-30(20)35)17-25(49-2)29(24)51-12-4-7-26(43)38-11-14-50-13-10-37-22-6-3-5-21-28(22)33(47)42(32(21)46)23-8-9-27(44)40-31(23)45/h3,5-6,16-18,23,37H,4,7-15H2,1-2H3,(H,38,43)(H,40,44,45)(H4,35,36,39,41)
InChIKeyNQBVWKJBRSHHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC eDHFR Degrader-2 (Compound 7b): A TMP-Based Heterobifunctional Degrader for Precise Post-Translational Control of eDHFR-Tagged Proteins


PROTAC eDHFR Degrader-2, also designated compound 7b, is a heterobifunctional proteolysis-targeting chimera (PROTAC) engineered to induce the selective degradation of proteins of interest (POIs) genetically fused to an Escherichia coli dihydrofolate reductase (eDHFR) tag [1]. This molecule comprises a trimethoprim (TMP) warhead that binds the eDHFR tag with high affinity, a flexible polyethylene glycol (PEG)-based linker, and a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex [1]. By tethering the tagged POI to the E3 ligase, the compound facilitates target ubiquitination and subsequent proteasomal degradation, enabling rapid, dose-dependent, and reversible protein knockdown without genomic manipulation [1].

PROTAC eDHFR Degrader-2: Why Closely Related TMP-Based Degraders Are Not Interchangeable


Within the family of TMP-based eDHFR PROTACs, minor structural variations in the linker length, composition, or E3 ligase ligand can profoundly alter degradation kinetics, maximal efficacy, and cellular permeability [1]. The Nature Communications study characterizing this series demonstrated that compounds with ostensibly similar modular architectures (7a, 7b, 7c, 7e) exhibit markedly divergent degradation profiles across different cell lines and time points, underscoring that these analogs are not functionally interchangeable [1]. Consequently, selecting the appropriate tool compound requires evaluation of specific, empirically validated performance metrics rather than reliance on general class equivalence.

PROTAC eDHFR Degrader-2: Quantitative Evidence for Differential Performance and Selection Rationale


Comparative Degradation Efficacy: Degrader-2 (7b) vs. 7a and 7e in JURKAT and HEK293T Cells

In a head-to-head comparison of TMP-PROTAC analogs, Degrader-2 (compound 7b) demonstrated superior degradation of eDHFR-YFP fusion protein in JURKAT cells, achieving robust knockdown as early as 4 hours post-treatment [1]. The study's screening data explicitly indicate that compounds 7b and 7c downregulate eDHFR-YFP most effectively, whereas compounds 7a and 7e showed significantly attenuated or negligible degradation under identical conditions [1]. This performance divergence was validated in HEK293T cells, where 7b consistently outperformed 7a and 7e, confirming that the structural features of 7b confer enhanced degradation kinetics and maximal response relative to these direct structural analogs [1].

Chemical Biology Protein Degradation Target Validation

Linker Design and Functional Consequence: Degrader-2 (7b) vs. Degrader-3 (7c)

Degrader-2 (7b) and Degrader-3 (7c) share the same TMP warhead and pomalidomide E3 ligase ligand but differ in linker composition [1]. Compound 7b incorporates a flexible polyethylene glycol (PEG)-based linker, whereas 7c contains a structurally distinct linker [1]. In the original publication, both 7b and 7c were identified as the most effective degraders in the initial screen; however, 7c was ultimately selected as the lead compound for further characterization based on its overall efficacy and pharmacokinetic properties [1]. This indicates that while 7b exhibits strong degradation activity, the linker variation in 7c may confer additional advantages for in vivo applications.

Medicinal Chemistry PROTAC Design Linkerology

Selectivity Profile: TMP-Based eDHFR PROTACs Minimally Affect IMiD-Sensitive Neosubstrates

A critical concern with CRBN-recruiting PROTACs is the potential degradation of immunomodulatory imide drug (IMiD)-sensitive neosubstrates, such as IKZF1, IKZF3, CK1α, and GSPT1, which could confound phenotypic interpretation [1]. Proteomic and biochemical assays conducted on the TMP-PROTAC series demonstrated that these compounds, including Degrader-2 (7b), minimally affect the expression of these neosubstrates at concentrations sufficient for robust eDHFR-tagged POI degradation [1]. This favorable selectivity profile contrasts with many other CRBN-based PROTACs, which can exhibit significant off-target degradation.

PROTAC Selectivity Off-Target Effects Proteomics

Orthogonality and Multiplexed Regulation: TMP-eDHFR vs. Alternative Degron Systems

The TMP-eDHFR PROTAC system is engineered to be orthogonal to other commonly used degron-PROTAC pairs, such as the dTAG system (FKBP12F36V) [1]. The publication demonstrates successful multiplexed regulation, wherein both eDHFR-tagged and dTAG-tagged proteins can be independently and selectively degraded in the same cellular context using their respective PROTAC molecules without cross-reactivity [1]. This orthogonality is a distinct advantage over systems that may exhibit cross-talk or require exclusive use.

Multiplexed Degradation Synthetic Biology Orthogonal Systems

Reversibility of Protein Knockdown: TMP-PROTAC System Enables Controlled Recovery

A key feature of the TMP-PROTAC system, including Degrader-2, is the reversible nature of target degradation [1]. Washout experiments with compound 7c (the lead analog) demonstrated that following PROTAC removal, eDHFR-YFP protein levels recovered with predictable kinetics, restoring target function [1]. While direct reversibility data for 7b is not reported, the shared core mechanism of action implies that 7b-mediated degradation is similarly reversible, a property that distinguishes this system from irreversible genetic knockout or RNAi approaches.

Reversible Degradation Protein Dynamics Temporal Control

PROTAC eDHFR Degrader-2: Validated Application Scenarios for Targeted Protein Degradation


Rapid and Reversible Knockdown of Long-Lived Proteins for Functional Dissection

PROTAC eDHFR Degrader-2 is ideally suited for investigating the function of proteins with slow natural turnover, such as transcription factors, structural proteins, or epigenetic regulators. Unlike RNA interference (RNAi), which requires days for protein depletion due to reliance on passive decay, Degrader-2 induces degradation within hours (observed as early as 4 h in JURKAT cells [1]), enabling acute perturbation of protein function. This rapid action minimizes the risk of compensatory cellular rewiring and allows for the study of immediate cellular responses to target loss. Furthermore, the reversible nature of the system permits washout experiments to assess functional recovery, establishing causality and revealing dynamic regulatory mechanisms that are obscured by irreversible knockout models.

Multiplexed and Orthogonal Regulation of Protein Networks

The TMP-eDHFR PROTAC system, for which Degrader-2 serves as a key tool compound, is demonstrated to function orthogonally with the dTAG degron system [1]. This unique compatibility allows researchers to engineer cells expressing two distinct POIs, each fused to a different degron tag (e.g., eDHFR and FKBP12F36V), and then independently or sequentially degrade each protein using Degrader-2 and a dTAG PROTAC, respectively. This multiplexed capability is invaluable for dissecting complex signaling pathways, studying protein-protein interactions, or modeling combinatorial therapeutic effects where precise, independent control over multiple nodes is required without genetic cross-talk.

Target Validation in Drug Discovery with Reduced Off-Target Confounding

In early-stage drug discovery, validating a novel target's role in disease biology requires a specific and clean method of target depletion. PROTAC eDHFR Degrader-2 offers a chemical biology alternative to CRISPR/Cas9 knockout or RNAi, with the advantage of rapid, post-translational control and minimal perturbation of the proteome. Notably, TMP-based PROTACs in this series have been shown to minimally affect the levels of IMiD-sensitive neosubstrates (e.g., IKZF1/3, CK1α, GSPT1) at concentrations that achieve robust target degradation [1]. This favorable selectivity profile reduces the likelihood of confounding off-target effects, thereby increasing confidence that any observed cellular phenotypes are directly attributable to the loss of the eDHFR-tagged target protein rather than promiscuous degradation events.

Preclinical In Vivo Studies with Reversible Protein Regulation

For translational research requiring temporally controlled protein manipulation in animal models, the TMP-PROTAC system provides a validated in vivo toolkit. While Degrader-2 itself has not been extensively profiled in vivo in the primary publication, its close analog 7c demonstrated detectable plasma levels in mice for up to 8 hours following intraperitoneal (IP) administration and enabled reversible regulation of an eDHFR-tagged luciferase reporter in a metastatic cancer model [1]. This established in vivo proof-of-concept for the TMP-eDHFR platform suggests that Degrader-2, with appropriate formulation and dosing optimization, may be applicable for in vivo target validation studies, disease modeling, and assessment of target degradation as a therapeutic strategy.

Technical Documentation Hub

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